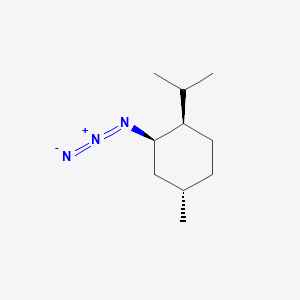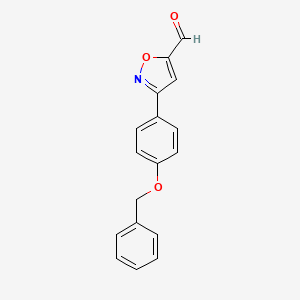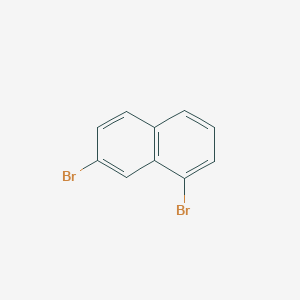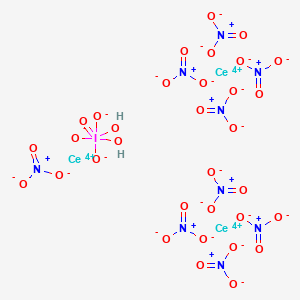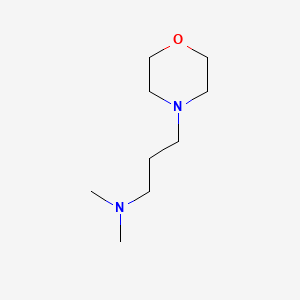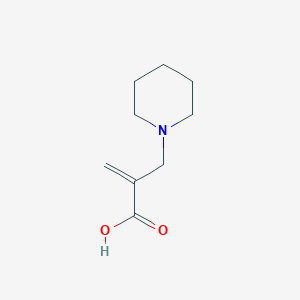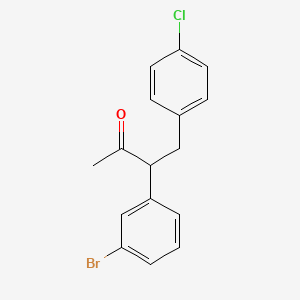
3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one
Vue d'ensemble
Description
“3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one” is a chemical compound with the CAS Number 848310-98-5 . It has a molecular weight of 337.63900 and a molecular formula of C16H14BrClO .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route involves the use of Methylmagnesium . The literature references for the synthesis can be found in patents WO2007/136607 A2, 2007 and WO2005/9479 A1, 2005 .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.395g/cm3, a boiling point of 388.045ºC at 760 mmHg, and a flash point of 188.483ºC . The exact mass is 335.99200, the PSA is 17.07000, and the LogP is 5.01780 . The index of refraction is 1.595 .Applications De Recherche Scientifique
Optoelectronic and Charge Transport Properties
3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one and similar compounds have been studied for their optoelectronic and charge transport properties. Research indicates that these compounds are suitable for use in semiconductor devices due to their comprehensive intra- and inter-molecular charge transport capabilities. Notably, they exhibit good electron transport material properties and function effectively as n-type in organic semiconductor devices (Shkir et al., 2019).
Crystal Structures
The crystal structures of derivatives of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one have been explored. Studies have revealed detailed molecular structures of these compounds, including the orientation and interactions of various phenyl rings. This information is crucial for understanding the physical and chemical properties of these substances and their potential applications (Lastovickova et al., 2018).
Antifungal Activity
Research has also been conducted on the antifungal activity of derivatives of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one. These derivatives have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests potential for these compounds in the development of new antifungal treatments (Buchta et al., 2004).
Magnetic Properties
The magnetic properties of certain compounds related to 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one have been investigated. For example, studies on 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl have shown evidence of intermolecular ferromagnetic exchange interactions, which could have implications for their use in magnetic materials and devices (Mukai et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQKWNHXQZIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467066 | |
| Record name | 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
CAS RN |
848310-98-5 | |
| Record name | 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



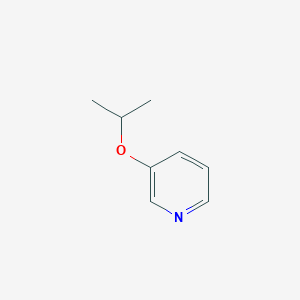
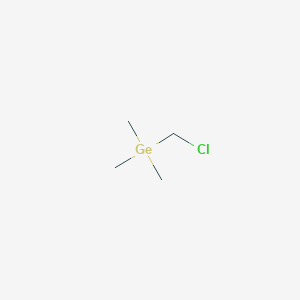
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)
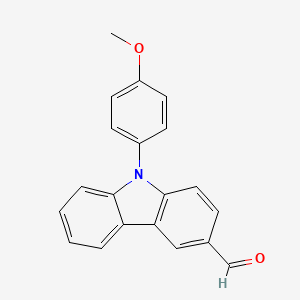
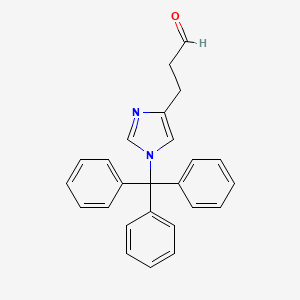
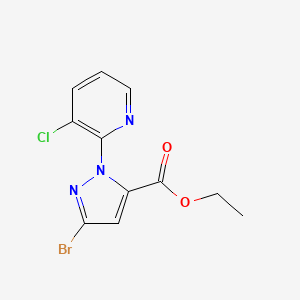
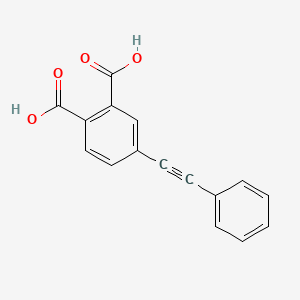
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
